Technical Guide: 2-[(2-Methylcyclohexyl)oxy]acetonitrile (CAS 1016866-31-1) in Advanced Organic Synthesis and Drug Design
Technical Guide: 2-[(2-Methylcyclohexyl)oxy]acetonitrile (CAS 1016866-31-1) in Advanced Organic Synthesis and Drug Design
Executive Summary
As modern drug discovery increasingly pivots towards
This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic utility, and field-proven experimental protocols designed for high-yield synthetic integration.
Physicochemical Profiling and Structural Data
Understanding the baseline properties of a building block is critical for predicting its behavior in biphasic extractions, chromatographic purification, and downstream reactivity. The quantitative data for this compound, corroborated by commercial suppliers like 1 [1] and2 [2], is summarized below.
| Property | Value |
| Chemical Name | 2-[(2-Methylcyclohexyl)oxy]acetonitrile |
| CAS Number | 1016866-31-1 |
| Molecular Formula | C₉H₁₅NO |
| Molecular Weight | 153.22 g/mol |
| MDL Number | MFCD09949498 |
| Standard Purity | ≥95% (Commercial R&D Grade) |
| Structural Class |
Mechanistic Causality: The Strategic Value of -Alkoxy Nitriles
The architectural value of 2-[(2-Methylcyclohexyl)oxy]acetonitrile lies in its dual functionality.
-
The Ether Linkage: Unlike all-carbon alkyl chains, the inclusion of an oxygen atom introduces a hydrogen-bond acceptor, subtly improving the aqueous solubility (lowering
) of the final API while maintaining conformational flexibility. -
The Nitrile Electrophile: The cyano group is one of the most versatile functional groups in medicinal chemistry. It is resistant to mild oxidants and bases but can be selectively activated. It acts as a direct precursor to primary amines (via reduction), carboxylic acids (via hydrolysis), and bioisosteres such as tetrazoles (via [3+2] cycloaddition with azides).
Divergent Synthetic Pathways
Caption: Divergent synthetic pathways of 2-[(2-Methylcyclohexyl)oxy]acetonitrile in drug design.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate in-process controls (IPCs) and explicit mechanistic causalities to guarantee reproducibility.
Protocol A: Synthesis of CAS 1016866-31-1 via Williamson Etherification
This protocol describes the generation of the building block from 2-methylcyclohexanol and bromoacetonitrile.
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under argon. Add 2-methylcyclohexanol (1.0 eq) and anhydrous Tetrahydrofuran (THF) to achieve a 0.5 M concentration. Cool the system to 0°C using an ice bath.
-
Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions.
-
Causality: NaH is chosen over weaker bases (like K₂CO₃) to ensure irreversible, quantitative deprotonation of the sterically hindered secondary alcohol.
-
Self-Validation: The reaction is visually validated by the evolution of hydrogen gas (
). Wait until bubbling completely ceases (approx. 30 mins) to confirm complete alkoxide formation.
-
-
Alkylation: Add bromoacetonitrile (1.1 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.
-
Causality: Bromoacetonitrile is a highly reactive alkylating agent; dropwise addition at 0°C prevents exothermic runaway and limits dialkylation side-reactions.
-
Self-Validation (IPC): Monitor via Thin Layer Chromatography (TLC). Since the starting alcohol lacks a strong chromophore, use a
stain. The disappearance of the alcohol spot confirms reaction completion.
-
-
Quench & Extraction: Cool the flask back to 0°C. Carefully quench with saturated aqueous
. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. -
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure nitrile.
Caption: Step-by-step workflow for the Williamson ether synthesis of CAS 1016866-31-1.
Protocol B: Reduction to 2-(2-Methylcyclohexyloxy)ethan-1-amine
Converting the nitrile to a primary amine generates a versatile nucleophile for subsequent amide couplings or reductive aminations.
Step-by-Step Methodology:
-
Reduction: Suspend Lithium Aluminum Hydride (
, 2.0 eq) in anhydrous THF at 0°C under argon. Dropwise, add a solution of 2-[(2-Methylcyclohexyl)oxy]acetonitrile (1.0 eq) in THF. Reflux the mixture for 3 hours.-
Causality:
provides the aggressive hydride transfer required to fully reduce the carbon-nitrogen triple bond to a primary amine.
-
-
The Fieser Quench (Critical Safety & Yield Step): Cool the reaction to 0°C. For every
grams of used, sequentially and cautiously add: mL of , mL of 15% aqueous , and mL of . Stir vigorously for 15 minutes.-
Causality: Standard aqueous quenching of
creates a thick, gelatinous aluminum hydroxide emulsion that traps the product. The Fieser method forces the aluminum salts to precipitate as a granular, white solid (aluminate), allowing the lipophilic amine product to remain freely dissolved in the THF layer. -
Self-Validation: The formation of a crisp, easily filterable white precipitate is the physical proof of a successful quench.
-
-
Isolation: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with EtOAc. Concentrate the filtrate to yield the crude primary amine, which can be used directly or purified via acid-base extraction.
Applications in Medicinal Chemistry
In modern drug development, the incorporation of the 2-[(2-methylcyclohexyl)oxy] motif serves specific pharmacokinetic purposes. The
References
- BenchChem. "2-[(2-Methylcyclohexyl)oxy]acetonitrile | CAS 1016866-31-1". BenchChem Product Catalog.
- AccelaChem. "1016866-31-1, 2-[(2-methylcyclohexyl)oxy]acetonitrile". AccelaChem Product Catalog.
